molecular formula C10H11BrO2 B1281449 2-(3-Bromophenyl)-2-methylpropanoic acid CAS No. 81606-47-5

2-(3-Bromophenyl)-2-methylpropanoic acid

Cat. No.: B1281449
CAS No.: 81606-47-5
M. Wt: 243.1 g/mol
InChI Key: PZQVCFYGWRPVLE-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H11BrO2 It is a derivative of propanoic acid, where the hydrogen atom on the alpha carbon is replaced by a 3-bromophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-2-methylpropanoic acid typically involves the bromination of 2-methylpropanoic acid followed by a Friedel-Crafts acylation reaction. The bromination step can be carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The Friedel-Crafts acylation involves the reaction of the brominated product with benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted by other electrophiles in the presence of a suitable catalyst.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding phenyl derivative.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) can be used.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted phenyl derivatives.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Phenyl derivatives without the bromine atom.

Scientific Research Applications

2-(3-Bromophenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The presence of the methyl group can also affect the compound’s steric and electronic properties, modulating its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-2-methylpropanoic acid: Similar structure but with the bromine atom at the para position.

    2-(3-Chlorophenyl)-2-methylpropanoic acid: Chlorine atom instead of bromine.

    2-(3-Bromophenyl)-2-ethylpropanoic acid: Ethyl group instead of methyl.

Uniqueness

2-(3-Bromophenyl)-2-methylpropanoic acid is unique due to the specific positioning of the bromine atom on the phenyl ring and the presence of the methyl group on the propanoic acid backbone

Properties

IUPAC Name

2-(3-bromophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-10(2,9(12)13)7-4-3-5-8(11)6-7/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQVCFYGWRPVLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90510289
Record name 2-(3-Bromophenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81606-47-5
Record name 3-Bromo-α,α-dimethylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81606-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Bromophenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of LDA in THF/n-heptane/ethylbenzene (1.8 M, 17 mL) at 0° C. is added a solution of 2-(3-bromo-phenyl)-propionic acid [3 g, 13.9 mmol, Intermediate (69)] in THF (5 mL) dropwise during 15 minutes. Stir for 1 hour, followed by addition of methyl iodide (4.93 g, 34.8 mmol) in THF (5 mL) dropwise during 10 min. The reaction mixture is stirred for 15 hours, quenched with 2N hydrochloric acid, concentrated in vacuo, and diluted with ether (150 mL). The ether layer is washed with 2N hydrochloric acid, extracted three times with 2N sodium hydroxide (50 mL), Combined sodium hydroxide layers are acidified with 6 N hydrochloric acid to pH=1 and extracted three times with ether (75 mL). Combined organic layers are washed with brine, dried over sodium sulfate and concentrated to obtain 2-(3-bromo-phenyl)-2-methyl-propionic acid as a solid (3.08 g, 91% yield), which is used without further purification. LC/MS: 243 (M+H)
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Synthesis routes and methods II

Procedure details

To a Solution of ester from step 1 in THF-MeOH (4:1, 0.5M) was added LiOH (3 eq, 2M) and the mixture was stirred at 50° C. for 1 h. The organic solvent evaporated, aqueous was acidified with HCl 1N and the acid extracted with EtOAc (3×). The organic was washed with brine, dried and solvent evaporated to afford the acid.
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Synthesis routes and methods III

Procedure details

To a solution of lithium diisopropylamide in tetrahydrofuran/n-heptane/ethylbenzene (1.8 M, 17 mL) at 0° C. is added a solution of 2-(3-bromo-phenyl)-propionic acid (3 g, 13.9 mmol) in tetrahydrofuran (5 mL) dropwise during 15 minutes. The mixture is stirred for 1 hour, followed by addition of methyl iodide (4.93 g, 34.8 mmol) in tetrahydrofuran (5 mL) dropwise during 10 min. The reaction mixture is stirred for 15 hours, quenched with 2 N HCl, concentrated in vacuo, and diluted with ether (150 mL). The ether layer is washed with 2 N HCl, extracted three times with 2 N NaOH (50 mL). The combined NaOH layers are acidified with 6 N HCl to pH=1 and extracted three times with ether (75 mL). The combined organic layers are washed with brine, dried over sodium sulfate and concentrated to obtain 2-(3-bromo-phenyl)-2-methyl-propionic acid as a solid (3.08 g, 91%), which is used without further purification. LC/MS: 243 (M+H).
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0 (± 1) mol
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tetrahydrofuran n-heptane ethylbenzene
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17 mL
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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